4-Bromo-2-hydroxy-5-methylbenzaldehyde
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Overview
Description
4-Bromo-2-hydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a substituted benzaldehyde, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-hydroxy-5-methylbenzaldehyde can be synthesized through the bromination of 2-hydroxy-5-methylbenzaldehyde. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 4-Bromo-2-hydroxy-5-methylbenzoic acid.
Reduction: 4-Bromo-2-hydroxy-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-hydroxy-5-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar structure with a methoxy group instead of a methyl group.
4-Bromo-2-hydroxybenzaldehyde: Lacks the methyl group present in 4-Bromo-2-hydroxy-5-methylbenzaldehyde.
2-Hydroxy-5-methylbenzaldehyde: Lacks the bromine atom present in this compound.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
4-bromo-2-hydroxy-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXHVNHTPWAUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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